Ethoxyhydroxyphenylphosphine
Description
These compounds are characterized by a phosphorus center bonded to an ethoxy group (–OCH₂CH₃), a hydroxyphenyl group (–C₆H₄OH), and additional substituents depending on the isomerization state (e.g., mono-, bis-, or tris-substituted derivatives) .
Properties
Molecular Formula |
C8H11O2P |
|---|---|
Molecular Weight |
170.15 g/mol |
IUPAC Name |
ethoxy(phenyl)phosphinous acid |
InChI |
InChI=1S/C8H11O2P/c1-2-10-11(9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI Key |
QYRHHFOWFDHCLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(C1=CC=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between Ethoxyhydroxyphenylphosphine and related compounds:
Key Observations:
- Phosphine Oxide vs. Phosphinite/Phosphinate : this compound and P-stereogenic phosphine oxides share a P=O bond, enhancing thermal stability and suitability for high-temperature applications like flame retardants . In contrast, phosphinites (e.g., Ethyl diphenylphosphinite) lack the P=O bond, rendering them more reactive but less stable .
- Functional Groups : this compound’s hydroxyphenyl group may contribute to hydrogen bonding in epoxy matrices, improving flame-retardant efficacy. Ethyl diphenylphosphinite’s diphenyl groups likely enhance steric bulk but reduce solubility .
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